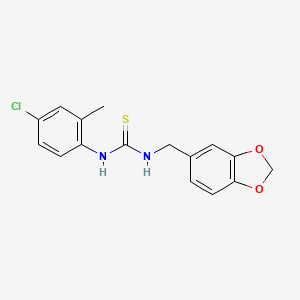
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory and anti-cancer effects.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea is a potent inhibitor of JAK2, a tyrosine kinase that plays a key role in cytokine signaling. JAK2 is activated by cytokine receptors such as the interleukin-6 receptor (IL-6R) and the erythropoietin receptor (EpoR). Once activated, JAK2 phosphorylates and activates downstream signaling molecules such as STAT3.
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea inhibits JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation and activation of downstream signaling molecules such as STAT3. Inhibition of JAK2 signaling by N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea leads to the inhibition of cytokine production, cell proliferation, and survival.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
In inflammation, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to inhibit the activation of STAT3, which plays a key role in inflammation.
In autoimmune disorders, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to inhibit the activation of T cells and the production of autoantibodies. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to reduce the severity of EAE, a mouse model of multiple sclerosis.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been extensively studied for its potential therapeutic applications, which makes it a valuable tool for research.
However, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea also has some limitations for lab experiments. It is a non-selective inhibitor that can inhibit other kinases besides JAK2. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea can also have off-target effects that can complicate the interpretation of experimental results.
未来方向
For the research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea include developing more selective inhibitors of JAK2, investigating its potential therapeutic applications in other diseases, and developing N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea analogs with improved pharmacokinetic and pharmacodynamic properties.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea involves the reaction of 4-chloro-2-methylphenyl isothiocyanate with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to afford N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines including breast, lung, and prostate cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor that plays a key role in inflammation.
In autoimmune disorders, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has been shown to inhibit the activation of T cells and the production of autoantibodies. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2-methylphenyl)thiourea has also been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-6-12(17)3-4-13(10)19-16(22)18-8-11-2-5-14-15(7-11)21-9-20-14/h2-7H,8-9H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSMGEFIYRVHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chloro-2-methylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)

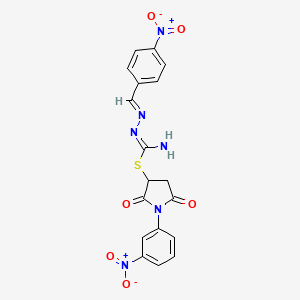
![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)
![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)
![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)

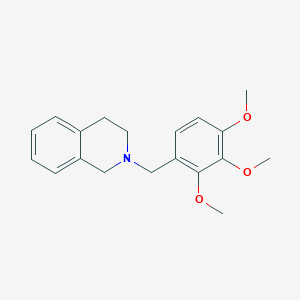
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)
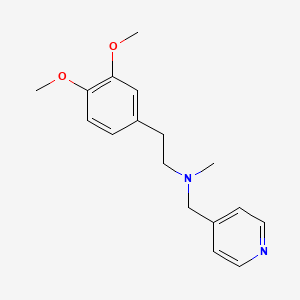

![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)
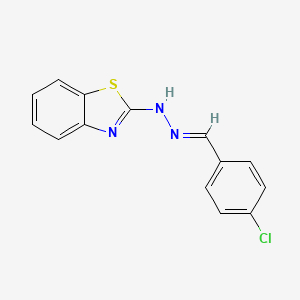
![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)